molecular formula C6H14ClNS B1422981 2,6-Dimethylthiomorpholine hydrochloride CAS No. 1306603-43-9

2,6-Dimethylthiomorpholine hydrochloride

Cat. No. B1422981
M. Wt: 167.7 g/mol
InChI Key: ZABIWTBZIYPWMV-UHFFFAOYSA-N
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Description

2,6-Dimethylthiomorpholine hydrochloride (DMTSCl) is a pharmaceutical compound that has attracted attention in recent years due to its potential applications in various fields of research and industry. It has a molecular weight of 167.7 g/mol .


Molecular Structure Analysis

The InChI code for 2,6-Dimethylthiomorpholine hydrochloride is 1S/C6H13NS.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Application in Histone Deacetylase Inhibitor Development

2,6-Dimethylthiomorpholine hydrochloride may be indirectly related to the development of histone deacetylase inhibitors. A notable example is the development of suberoylanilide hydroxamic acid (SAHA; vorinostat), an anticancer drug. SAHA can cause growth arrest and death of a variety of transformed cells both in vitro and in tumor-bearing animals at concentrations not toxic to normal cells. This drug affects proteins involved in cell proliferation, migration, and death, showing significant anticancer activity against both hematologic and solid tumors (Marks & Breslow, 2007).

Role in Structural Chemistry

2,6-Dimethylmorpholine, closely related to 2,6-Dimethylthiomorpholine hydrochloride, has been studied for its structural properties. One study separated the commercial form into cis- and trans-isomers, showing that the most abundant isomer has a cis-configuration, probably consisting of a single conformation with both methyl groups equatorial (Booth & Gidley, 1965).

Synthesis and Optimization

The synthesis of 2,6-Dimethylmorpholine from diisopropanolamine and concentrated phosphoric acid has been explored. Optimal conditions were identified for high yield production, demonstrating the chemical's relevance in synthetic processes (Huang Xiao-shan, 2009).

Carcinogenicity Studies

In studies of carcinogenicity, compounds related to 2,6-Dimethylthiomorpholine hydrochloride, such as 2,6-dimethylnitrosomopholine, have been investigated. This compound was shown to induce tumors mainly in the esophagus and nasal turbinates in rats, suggesting potential toxicological concerns (Lijinsky & Taylor, 1975).

properties

IUPAC Name

2,6-dimethylthiomorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABIWTBZIYPWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(S1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylthiomorpholine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylthiomorpholine hydrochloride
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2,6-Dimethylthiomorpholine hydrochloride
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2,6-Dimethylthiomorpholine hydrochloride

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